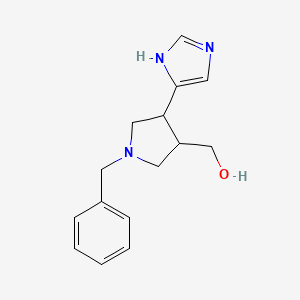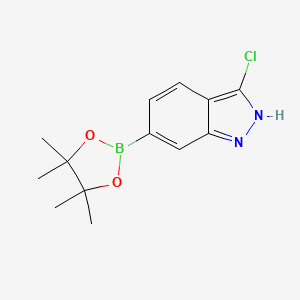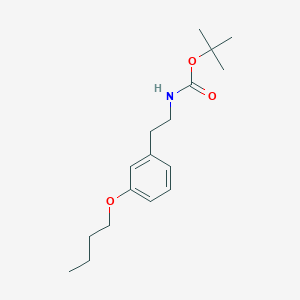
tert-Butyl 3-butoxyphenethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-butoxyphenethylcarbamate: is an organic compound with the molecular formula C17H27NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a butoxy group, and a phenethyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-butoxyphenethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 3-butoxyphenethylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Reaction Mechanism: The amine group of 3-butoxyphenethylamine reacts with tert-butyl chloroformate to form the carbamate linkage. The reaction is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-butoxyphenethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as sodium alkoxides are used for substitution reactions.
Major Products
Hydrolysis: Produces 3-butoxyphenethylamine and carbon dioxide.
Oxidation: Yields ketones or aldehydes depending on the specific conditions.
Substitution: Results in the formation of new carbamate derivatives with different alkoxy groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-butoxyphenethylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a protective group for amines. It can be used to temporarily mask amine functionalities during multi-step synthetic processes, allowing for selective reactions to occur.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group can be hydrolyzed in vivo to release the active amine.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it valuable in large-scale manufacturing processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-butoxyphenethylcarbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the released amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methoxyphenethylcarbamate
- tert-Butyl 3-ethoxyphenethylcarbamate
- tert-Butyl 3-propoxyphenethylcarbamate
Uniqueness
tert-Butyl 3-butoxyphenethylcarbamate is unique due to the presence of the butoxy group, which imparts specific chemical properties such as increased lipophilicity. This can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkoxy groups.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[2-(3-butoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-6-12-20-15-9-7-8-14(13-15)10-11-18-16(19)21-17(2,3)4/h7-9,13H,5-6,10-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVOZLXESVEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Methoxymethyl)phenyl]propan-1-one](/img/structure/B8076700.png)
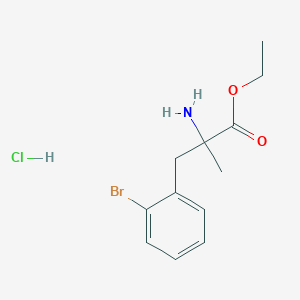
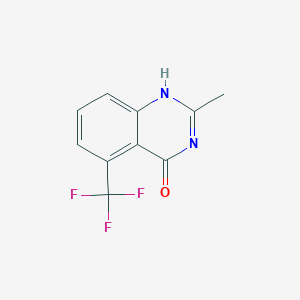
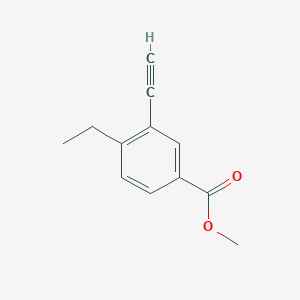
![methyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate](/img/structure/B8076749.png)
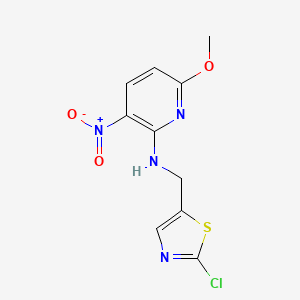
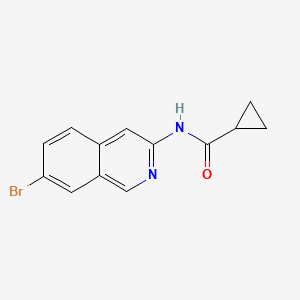
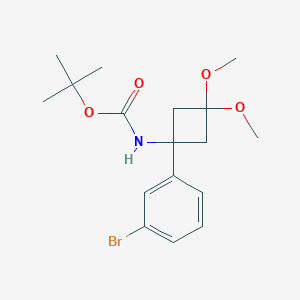
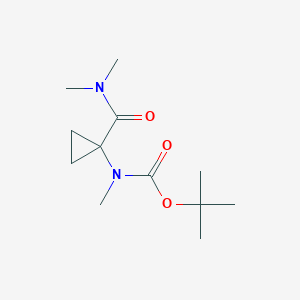
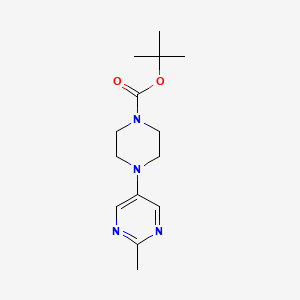
![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B8076790.png)

